methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorosulfonyl group attached to the pyrazole ring, which imparts unique chemical properties and reactivity. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The reaction conditions often include the use of an inert atmosphere and low temperatures to prevent side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl or sulfide derivatives.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The compound can modify proteins and enzymes by reacting with amino acid residues, thereby altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(chlorosulfonyl)benzoate: Both compounds contain a chlorosulfonyl group, but the pyrazole ring in this compound provides different reactivity and applications.
Chlorosulfonyl isocyanate: This compound also contains a chlorosulfonyl group and is used in organic synthesis, but it has different reactivity due to the presence of the isocyanate group.
Sulfonyl Chlorides: General class of compounds containing the sulfonyl chloride group, used in various chemical reactions and applications.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
methyl 4-chlorosulfonyl-2-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O4S/c1-9-5(6(10)13-2)4(3-8-9)14(7,11)12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASQIELMJLXZKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)S(=O)(=O)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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